3-溴-9H-芴

描述

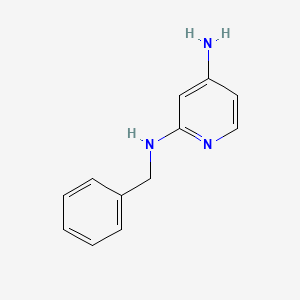

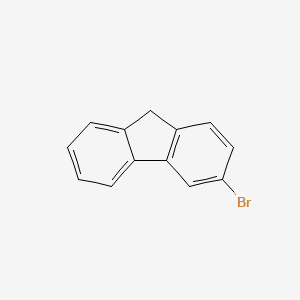

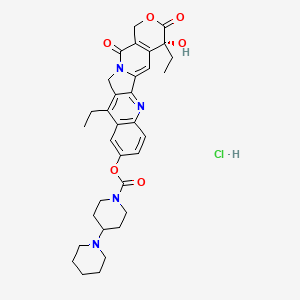

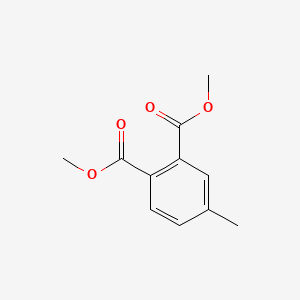

3-Bromo-9H-fluorene is a chemical compound with the molecular formula C13H9Br . It has a molecular weight of 245.11 .

Synthesis Analysis

The synthesis of 3-Bromo-9H-fluorene can be achieved from 3-Bromo-9H-fluoren-9-one . Another synthesis method involves the boron trifluoride catalyzed reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides .Molecular Structure Analysis

The InChI code for 3-Bromo-9H-fluorene is 1S/C13H9Br/c14-11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8H,7H2 . This code provides a specific representation of the molecular structure.Chemical Reactions Analysis

3-Bromo-9H-fluorene can be used as an intermediate in organic synthesis . For instance, it can react with iodomethane to produce 3-Bromo-9,9-dimethylfluorene .Physical And Chemical Properties Analysis

3-Bromo-9H-fluorene is a powder that is stored at room temperature . It has a melting point of 87-92 degrees Celsius .科学研究应用

旋转势垒研究

3-溴-9H-芴已被用于研究溴代芴中的旋转势垒。青木、中村和大木(1982 年)的研究探讨了这些化合物中旋转势垒的支撑效应,发现溴基团的存在显着影响 C9-Cph 键的旋转势垒,突出了溴基团在其中空间效应分子结构 (青木、中村和大木,1982)。

染料敏化太阳能电池

库马尔等人。(2014) 展示了芴衍生物(包括 3-溴-9H-芴)在染料敏化太阳能电池 (DSSC) 的有机染料合成中的应用。这些染料被发现具有中等效率,表明 3-溴-9H-芴衍生物在太阳能应用中的潜力 (库马尔、托马斯、李和何,2014)。

新型衍生物的合成

周等人。(2011) 报道了通过微波辅助一锅合成法合成了新型 3-氨基-1-芳基-8-溴-2,4-二氰基-9H-芴衍生物。该方法具有环保、高效等优点,展示了3-溴-9H-芴在多种有机化合物合成中的潜力 (周、王、杜、张、王和郭,2011)。

荧光传感

韩等人。(2020) 合成了基于 3-溴-9H-芴的化合物,用作荧光传感器。这些传感器对三硝基苯酚、Fe3+ 和 L-精氨酸等特定化合物表现出优异的选择性和灵敏度,表明 3-溴-9H-芴衍生物在开发各种物质的灵敏检测方法中的作用 (韩、赵、杨、黄、周、惠和颜,2020)。

光学性质

姜山沙(2015 年)研究了 2,7-二溴-4-氨基-9H-芴的合成和光学性质,展示了 3-溴-9H-芴在研究具有特定光学特性的材料中的应用。这项工作有助于理解芴衍生物的光学行为,这对于开发用于光学应用的材料至关重要 (姜山沙,2015)。

色谱

Wielandt、Ellwanger、Albert 和 Lindner (1998) 描述了芴相(包括衍生自 3-溴-9H-芴的芴相)在色谱中的应用。这些相的特征在于它们独特的 π-π 相互作用,增强了高效液相色谱中的分离过程 (Wielandt、Ellwanger、Albert 和 Lindner,1998)。

安全和危害

作用机制

Target of Action

3-Bromo-9H-fluorene is a complex organic compound with the molecular formula C13H9Br . This could be due to the compound’s relatively recent discovery or its potential use in non-biological applications.

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 3-bromo-9H-fluorene are not well-studied. Therefore, its impact on bioavailability is unclear. The compound’s molecular weight (24512 g/mol) suggests that it may have the potential to cross biological membranes, which is a key factor in drug absorption and distribution.

生化分析

Biochemical Properties

3-Bromo-9H-fluorene interacts with various enzymes and proteins in biochemical reactions . For instance, it has been found to be a substrate for the 4921 dioxygenase enzyme in the Pseudomonas sp. SMT-1 strain . This enzyme plays a crucial role in the biodegradation of fluorene, indicating that 3-Bromo-9H-fluorene may also be involved in similar biochemical pathways .

Cellular Effects

The effects of 3-Bromo-9H-fluorene on cells are largely dependent on its interactions with various biomolecules. It can influence cell function by interacting with specific enzymes and proteins, potentially affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 3-Bromo-9H-fluorene involves its interaction with the 4921 dioxygenase enzyme . This enzyme catalyzes the oxidation of fluorene, leading to the formation of various intermediates such as 9-fluorenone, 3,4-dihydroxy-9-fluorenone, phthalate, and protocatechuic acid . These intermediates may further interact with other biomolecules, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of 3-Bromo-9H-fluorene in laboratory settings can change over time. This is largely due to its degradation by enzymes such as the 4921 dioxygenase

Metabolic Pathways

3-Bromo-9H-fluorene is involved in the fluorene degradation pathway, where it is metabolized by the 4921 dioxygenase enzyme . This enzyme, along with other cofactors, catalyzes the oxidation of 3-Bromo-9H-fluorene, leading to the formation of various intermediates .

属性

IUPAC Name |

3-bromo-9H-fluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Br/c14-11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJDBOFDNCZGSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Silane, trimethyl[(2-methyl-1-cyclohexen-1-yl)oxy]-](/img/structure/B3188200.png)

![1-Propanol, 2-[2-(benzoyloxy)propoxy]-, benzoate](/img/structure/B3188219.png)

![2-Chlorobenzo[h]quinoline](/img/structure/B3188240.png)